molecular formula C11H19NO3 B13541361 Ethyl 3-(azepan-2-yl)-2-oxopropanoate

Ethyl 3-(azepan-2-yl)-2-oxopropanoate

Cat. No.: B13541361
M. Wt: 213.27 g/mol
InChI Key: XOJBDIYVJLYBOL-UHFFFAOYSA-N
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Description

  • Ethyl 3-(azepan-2-yl)-2-oxopropanoate is a chemical compound with the molecular formula C10H17NO3.
  • Its systematic name, Ethyl 2-(azepan-2-yl)acetate , reflects its structure: an azepane ring (a seven-membered heterocycle) attached to an acetate group via an ester linkage.
  • The compound is used in various applications due to its unique structure and reactivity.
  • Preparation Methods

      Synthetic Routes: Ethyl 2-(azepan-2-yl)acetate can be synthesized through esterification of azepane-2-carboxylic acid with ethanol.

      Reaction Conditions: The reaction typically occurs under reflux conditions with a strong acid catalyst (such as sulfuric acid) and excess ethanol.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.

  • Chemical Reactions Analysis

      Reactivity: Ethyl 2-(azepan-2-yl)acetate undergoes various reactions

      Common Reagents and Conditions: Acid-catalyzed esterification, reduction using hydrogen and a catalyst, and nucleophilic substitution reactions.

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Ethyl 2-(azepan-2-yl)acetate serves as a building block for more complex molecules.

      Biology: It may find applications in drug design or as a precursor for bioactive compounds.

      Medicine: Research into its pharmacological properties could reveal therapeutic potential.

      Industry: It might be used in fragrance synthesis or as an intermediate in fine chemicals production.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it could interact with cellular targets, affecting biological pathways.
    • Further research is needed to elucidate its precise mechanisms.
  • Comparison with Similar Compounds

    • Ethyl 2-(azepan-2-yl)acetate is unique due to its seven-membered azepane ring.
    • Similar compounds include other esters, but their ring sizes or substituents differ.

    Properties

    Molecular Formula

    C11H19NO3

    Molecular Weight

    213.27 g/mol

    IUPAC Name

    ethyl 3-(azepan-2-yl)-2-oxopropanoate

    InChI

    InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)8-9-6-4-3-5-7-12-9/h9,12H,2-8H2,1H3

    InChI Key

    XOJBDIYVJLYBOL-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C(=O)CC1CCCCCN1

    Origin of Product

    United States

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